N-cyclopropyl-2,3-diphenylpropanamide
Overview
Description
N-cyclopropyl-2,3-diphenylpropanamide is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a 2,3-diphenylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,3-diphenylpropanamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-diphenylpropanamide with cyclopropylamine under appropriate conditions. The reaction can be catalyzed by various agents, including transition metals or organocatalysts, to facilitate the formation of the cyclopropyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,3-diphenylpropanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: meta-chloroperoxybenzoic acid, hypervalent iodine reagents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-cyclopropyl-2,3-diphenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,3-diphenylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and other biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2,2-diphenylpropanamide
- N-cyclopropyl-3,3-diphenylpropanamide
- N-cyclopropyl-2,3-diphenylbutanamide
Uniqueness
N-cyclopropyl-2,3-diphenylpropanamide is unique due to the specific positioning of the cyclopropyl group and the diphenylpropanamide structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopropyl-2,3-diphenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(19-16-11-12-16)17(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTXIUFFXVCJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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